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Abstract
Dimethyl lithospermate B (DMLB) is a naturally derived small molecule isolated from the

traditional Chinese medicine Danshen (Salvia miltiorrhiza). It has garnered significant scientific

interest for its specific action as a sodium channel agonist. This technical guide provides a

comprehensive review of the current literature on DMLB, detailing its chemical properties,

synthesis, biological activity, and mechanism of action. Particular focus is given to its potential

therapeutic application in the management of Brugada syndrome, an inherited cardiac

channelopathy. This document summarizes key quantitative data, provides detailed

experimental protocols from seminal studies, and visualizes the known signaling pathways to

serve as a resource for researchers in pharmacology and drug development.

Chemical and Physical Properties
Dimethyl lithospermate B, also known as Lithospermic acid B dimethyl ester, is a derivative of

lithospermic acid B.[1] It is classified as a tannin.[1] The fundamental chemical and physical

properties of DMLB are summarized in the table below.
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Property Value Reference

CAS Number 875313-64-7 [1][2]

Molecular Formula C38H34O16 [1][2]

Molecular Weight 746.67 g/mol [1][2]

Appearance Powder [2]

Solubility

Soluble in DMSO (10 mM),

Methanol, Ethyl Acetate,

Water.

[1][2]

Storage

Powder: -20°C for 3 years, 4°C

for 2 years. In solvent: -80°C

for 6 months, -20°C for 1

month.

[2]

Synthesis
A direct, detailed synthesis protocol for Dimethyl lithospermate B is not extensively described

in the available literature. However, its synthesis can be inferred from the total synthesis of its

precursor, (+)-Lithospermic Acid, followed by a standard esterification reaction.

Total Synthesis of (+)-Lithospermic Acid
The total synthesis of (+)-Lithospermic Acid has been reported through various strategies, often

involving key steps like C-H activation and olefination to construct the complex

dihydrobenzofuran core. A highly convergent synthesis involves the late-stage coupling of an

olefin unit with the dihydrobenzofuran core.

Experimental Workflow: Synthesis of (+)-Lithospermic Acid
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Caption: A generalized workflow for the total synthesis of (+)-Lithospermic Acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b591350?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Esterification to Dimethyl Lithospermate B
Following the synthesis of (+)-Lithospermic Acid, the final step to obtain DMLB is a dimethyl

esterification. A standard procedure for this would involve Fischer esterification.

Proposed Experimental Protocol: Fischer Esterification

Dissolve (+)-Lithospermic Acid in an excess of anhydrous methanol.

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

Reflux the mixture for several hours to drive the reaction to completion.

After cooling, neutralize the excess acid with a weak base, such as sodium bicarbonate

solution.

Extract the Dimethyl lithospermate B into an organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product using column chromatography on silica gel to yield pure Dimethyl
lithospermate B.

Biological Activity and Mechanism of Action
The primary and most well-characterized biological activity of Dimethyl lithospermate B is its

role as a selective voltage-gated sodium channel (Nav) agonist.[2][3]

Electrophysiological Effects on Sodium Channels
DMLB selectively targets Nav channels, specifically by slowing the inactivation kinetics of the

sodium current (INa).[3] This is achieved by increasing the proportion of the slowly inactivating

component of the current without inducing a persistent late sodium current.[3] This action leads

to an increased inward sodium current during the early phases of the action potential.[3]

Signaling Pathway: DMLB Modulation of Nav Channel Gating
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Caption: DMLB's effect on the gating states of voltage-gated sodium channels.

Effects on Cardiac Action Potential
In isolated rat ventricular myocytes, DMLB has been shown to significantly prolong the action

potential duration (APD).[3] For instance, 20 µM of DMLB increased the APD90 from 58.8 ±

12.1 ms to 202.3 ± 9.5 ms.[3] Importantly, this prolongation of the APD did not lead to early

after-depolarizations (EADs), a common pro-arrhythmic effect of other Na+ channel agonists.

[3] DMLB showed no significant effects on potassium (K+) or calcium (Ca2+) currents.[3]

Therapeutic Potential in Brugada Syndrome
The unique electrophysiological profile of DMLB makes it a promising candidate for the

treatment of Brugada syndrome. This inherited cardiac arrhythmia is characterized by a loss-of-

function in the cardiac sodium channel, leading to an increased risk of ventricular fibrillation

and sudden cardiac death.

In Vitro and Ex Vivo Studies
Studies using canine arterially perfused right ventricular wedge preparations, a model for

Brugada syndrome, have demonstrated the anti-arrhythmic potential of DMLB.[4] In these

models, where a Brugada syndrome phenotype was induced by drugs like terfenadine,

verapamil, or pinacidil, DMLB was shown to be effective in suppressing arrhythmogenesis.[4]
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Parameter Control
Brugada
Model

DMLB (10
µmol/L)

Reference

Epicardial

Dispersion of

Repolarization

(EDR) (ms)

12.9 ± 9.6 107.0 ± 54.8 12.4 ± 18.1 [4]

Transmural

Dispersion of

Repolarization

(TDR) (ms)

22.4 ± 8.1 82.2 ± 37.4 24.4 ± 26.7 [4]

Phase 2

Reentry-induced

Arrhythmias

Absent
Present in 9/9

preps

Abolished in 9/9

preps
[4]

The addition of 10 µmol/L DMLB to the coronary perfusate restored the epicardial action

potential dome, significantly reduced both epicardial and transmural dispersion of

repolarization, and abolished phase 2 reentry-induced extrasystoles and ventricular

tachycardia/fibrillation.[4]

Detailed Experimental Protocols
Patch-Clamp Electrophysiology in Isolated Rat
Ventricular Myocytes

Cell Isolation: Single ventricular myocytes are isolated from adult rat hearts by enzymatic

digestion using collagenase and protease.

Recording Configuration: Whole-cell patch-clamp technique is used to record ionic currents

and action potentials.

Solutions:

External Solution (for AP recording): Contains (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1

MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
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Pipette Solution (for AP recording): Contains (in mM): 140 KCl, 5 Mg-ATP, 10 HEPES (pH

adjusted to 7.2 with KOH).

External Solution (for INa recording): Contains (in mM): 5 NaCl, 135 CsCl, 1.8 CaCl2, 1

MgCl2, 10 HEPES, 10 glucose, 0.02 nifedipine (to block Ca2+ currents) (pH adjusted to

7.4 with CsOH).

Pipette Solution (for INa recording): Contains (in mM): 140 CsF, 5 Mg-ATP, 10 HEPES, 10

EGTA (pH adjusted to 7.2 with CsOH).

Data Acquisition: Currents and voltages are recorded using a patch-clamp amplifier and

digitized. Data is analyzed using specialized software. Action potentials are elicited by

current injection, and voltage-clamp protocols are used to study the properties of ionic

currents.

Canine Arterially Perfused Right Ventricular Wedge
Preparation

Preparation: A transmural wedge of tissue is dissected from the canine right ventricle and

cannulated via a branch of the right coronary artery for perfusion with Tyrode's solution.

Recording: Transmembrane action potentials are recorded from epicardial and endocardial

sites using floating microelectrodes. A transmural electrocardiogram (ECG) is also recorded.

Brugada Syndrome Model Induction: The Brugada syndrome phenotype is induced by

perfusing the preparation with agents that either block INa and ICa (e.g., terfenadine,

verapamil) or activate IK-ATP (e.g., pinacidil).

DMLB Application: After establishing the Brugada phenotype, Dimethyl lithospermate B is

added to the perfusate to assess its effects on the electrophysiological parameters and

arrhythmias.

Experimental Workflow: Canine Ventricular Wedge Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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